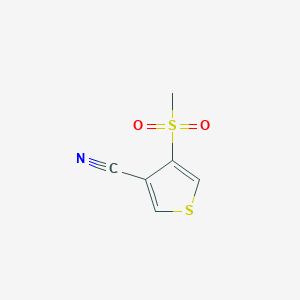
4-methanesulfonylthiophene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylsulfonylthiophene-3-carbonitrile is a chemical compound with the molecular weight of 187.2 . It is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications .
科学的研究の応用
Electrochemical Capacitor Applications
4-Methylsulfonylthiophene-3-carbonitrile is utilized in the field of electrochemical capacitors. It is found that electroactive polymers derived from this compound, when electrochemically deposited onto carbon paper electrodes, exhibit significant energy and power densities. These materials show promise for use in high-voltage capacitor applications due to their robustness and efficiency in energy storage (Ferraris et al., 1998).
Electrolytic Reduction Research
The compound plays a role in the electrolytic reduction process in organic chemistry. Studies have shown that compounds similar to 4-Methylsulfonylthiophene-3-carbonitrile undergo selective cleavage of carbon-sulfur bonds, highlighting its potential in synthetic chemistry (Kunugi et al., 1985).
Carbon Dioxide Reduction
In the field of environmental chemistry, derivatives of 4-Methylsulfonylthiophene-3-carbonitrile have been explored for their role in the electrochemical reduction of carbon dioxide. This research is pivotal in developing strategies for carbon capture and storage, potentially mitigating the effects of climate change (Sun et al., 2014).
Pesticide Residue Analysis
This compound is also significant in analytical chemistry, particularly in the analysis of pesticide residues in food and environmental samples. Research indicates that compounds like 4-Methylsulfonylthiophene-3-carbonitrile are effective in the solid-phase extraction and quantification of various pesticides, underscoring its importance in food safety and environmental monitoring (González-Curbelo et al., 2012).
Antimicrobial Activity
In the pharmaceutical field, derivatives of 4-Methylsulfonylthiophene-3-carbonitrile are investigated for their antimicrobial properties. These compounds display promising results against various pathogens, suggesting potential applications in developing new antimicrobial agents (Gobis et al., 2012).
特性
IUPAC Name |
4-methylsulfonylthiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFYRZNEKFADRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2652662.png)
![5-methyl-2-({1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2652663.png)
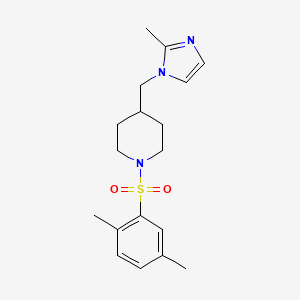

![2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(thiophen-3-ylmethyl)propanamide](/img/structure/B2652670.png)
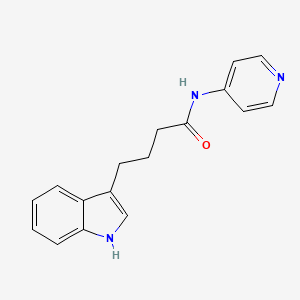
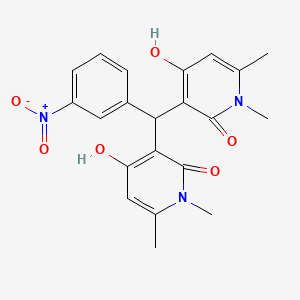
![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2652674.png)
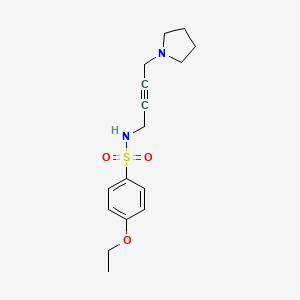
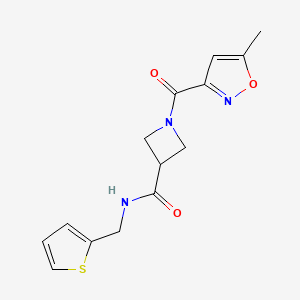
![N-methyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2652677.png)
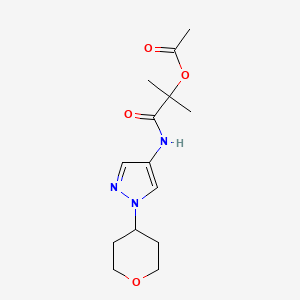
![N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2652682.png)
![Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2652683.png)
